molecular formula C12H17NO2 B14849850 2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol

2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol

Katalognummer: B14849850
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: MNOPJBKGYOIKIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol is an organic compound that features a cyclopropylmethoxy group and a dimethylamino group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol typically involves the reaction of 4-(dimethylamino)phenol with cyclopropylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond between the phenol and the cyclopropylmethanol. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methoxy)-4-(dimethylamino)phenol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    2-(Cyclopropylmethoxy)-4-(methylamino)phenol: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

2-(Cyclopropylmethoxy)-4-(dimethylamino)phenol is unique due to the presence of both the cyclopropylmethoxy and dimethylamino groups, which confer distinct chemical and biological properties. The cyclopropylmethoxy group adds steric hindrance and rigidity, while the dimethylamino group enhances solubility and reactivity.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-(cyclopropylmethoxy)-4-(dimethylamino)phenol

InChI

InChI=1S/C12H17NO2/c1-13(2)10-5-6-11(14)12(7-10)15-8-9-3-4-9/h5-7,9,14H,3-4,8H2,1-2H3

InChI-Schlüssel

MNOPJBKGYOIKIM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=C(C=C1)O)OCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.